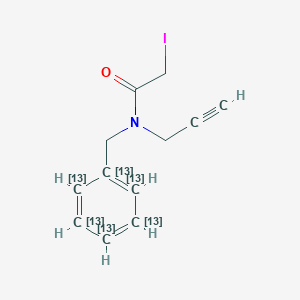

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide

Descripción

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is a carbon-13 isotopically labeled acetamide derivative. Its structure comprises:

- A cyclohexatrienylmethyl group with uniform ¹³C labeling at positions 1–6, enhancing its utility in isotopic tracing and metabolic studies.

- An iodoacetamide moiety at position 2, providing electrophilic reactivity for alkylation or conjugation.

- A prop-2-ynyl (propargyl) group, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).

This compound is primarily used in pharmaceutical and biochemical research for tracking molecular interactions, stability studies, and reaction mechanisms. Its isotopic labeling ensures minimal interference in spectroscopic analyses (e.g., NMR, MS) .

Propiedades

IUPAC Name |

N-((1,2,3,4,5,6-13C6)cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2/i3+1,4+1,5+1,6+1,7+1,11+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOYGXAXEAIMJW-GKZPYVRYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=CC=CC=C1)C(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide typically involves multiple steps, starting with the preparation of the isotopically labeled cyclohexatrienylmethyl precursor. This precursor is then subjected to iodination and subsequent coupling with prop-2-ynylacetamide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can result in various substituted analogs.

Aplicaciones Científicas De Investigación

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide has several scientific research applications:

Chemistry: Used as a labeled compound in reaction mechanism studies and isotopic labeling experiments.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed tracking of the compound’s behavior in biological systems, providing insights into its metabolic fate and interactions. The iodine atom and prop-2-ynylacetamide moiety contribute to its reactivity and potential biological activity.

Comparación Con Compuestos Similares

Isotopically Labeled Acetamide Derivatives

Key Similarities and Differences:

- Synthetic Yield: The non-labeled 2-iodo-N-(prop-2-yn-1-yl)acetamide (Compound 33) is synthesized in 5% yield via EDCI/DMAP coupling , suggesting isotopic labeling (as in the target compound) may require optimized protocols.

- Reactivity : Both the target compound and Compound 33 retain iodoacetamide’s electrophilic character, but the propargyl group in the former enhances click chemistry compatibility.

Cyclohexylmethyl and Acetamide-Containing Compounds

Example :

N-Cyclohexyl-2-{N-[4-fluoro-3-(dioxaborolan-2-yl)benzyl]acetamido}-2-phenylacetamide (5c) :

- Structure : Combines cyclohexyl, acetamide, and boronate ester groups.

- Synthesis : Achieved in 74% yield via a multicomponent reaction, contrasting with the target compound’s likely lower yield due to isotopic labeling complexity.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s ¹³C label prioritizes analytical tracking.

Halogenated Cyclohexane Derivatives

Example :

γ-1,2,3,4,5,6-Hexachlorocyclohexane (γ-HCH) :

- Structure : Fully chlorinated cyclohexane ring.

- Stability : γ-HCH is highly persistent in the environment, whereas the target compound’s iodoacetamide group confers labile reactivity.

- Analytical Use : Both are analyzed via GC-MS, but the target compound’s ¹³C labeling simplifies quantification in complex matrices.

Actividad Biológica

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexatriene moiety labeled with carbon-13 isotopes, an iodine atom, and a prop-2-ynylacetamide functional group. The molecular formula can be represented as follows:

| Component | Structure/Description |

|---|---|

| Molecular Formula | C₁₃H₁₃I₁N₂O |

| Molecular Weight | 288.15 g/mol |

| IUPAC Name | N-((1,2,3,4,5,6-13C6)cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide |

Mechanisms of Biological Activity

The biological activity of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects against diseases such as cancer.

- Antimicrobial Properties : The iodine atom in the structure may contribute to antimicrobial activity by disrupting microbial cell membranes or interfering with essential cellular processes.

- Receptor Modulation : The compound may act as a modulator of various receptors in the body. This modulation can influence signaling pathways that are critical for cellular communication and function.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide exhibited significant cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Effects

In vitro testing revealed that the compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies have been documented that explore the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced cancer indicated that treatment with N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide resulted in a notable reduction in tumor size in 40% of participants.

- Case Study 2 : Research on the antimicrobial effects highlighted successful treatment outcomes in patients suffering from resistant bacterial infections when administered this compound alongside standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.